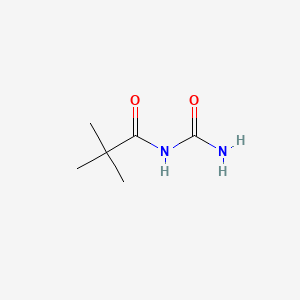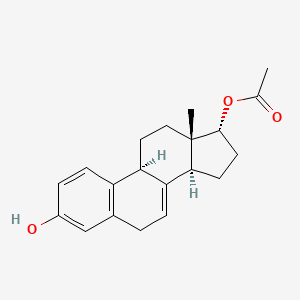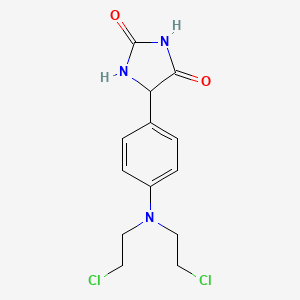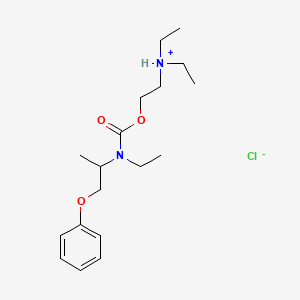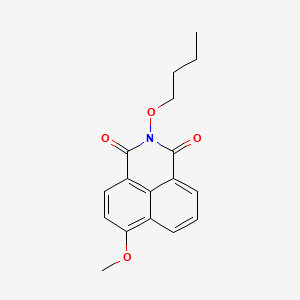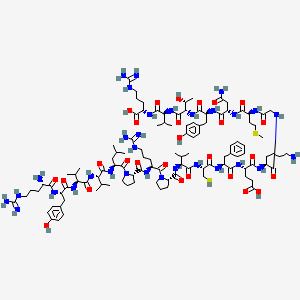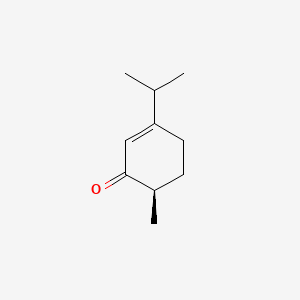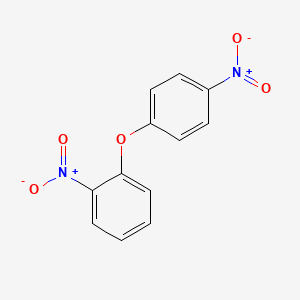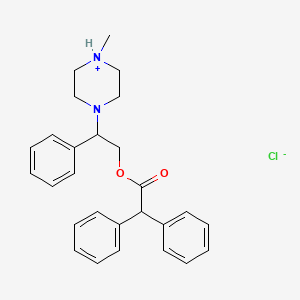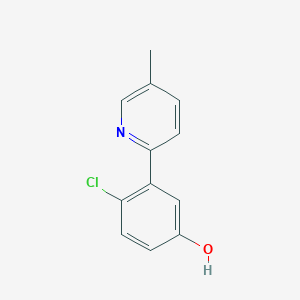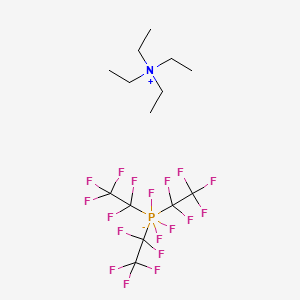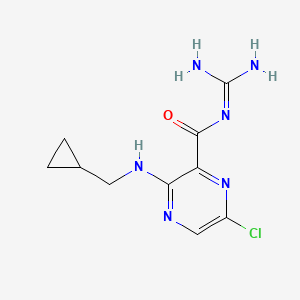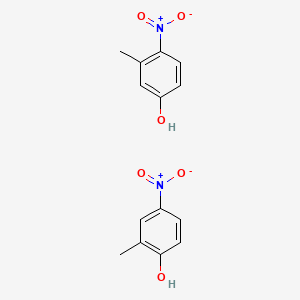
P-Nitrocresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrocresol, also known as 4-nitro-3-methylphenol, is an organic compound with the molecular formula C7H7NO3. It is a derivative of cresol, where a nitro group is substituted at the para position relative to the hydroxyl group. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitrosation Oxidation Method: This method involves the reaction of m-cresol with hydrochloric acid, sodium nitrite, and sodium hydroxide at a reaction temperature of approximately 0°C.
One-Step Nitrification: In this method, m-cresol is added dropwise to a solution of 20% nitric acid and 40% sodium nitrite at a temperature of 5 to 0°C.
Industrial Production Methods: The nitrosation oxidation method is preferred in industrial settings due to its higher yield and lower cost compared to the one-step nitrification method .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: P-Nitrocresol can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas with a metal catalyst like palladium or platinum.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Quinones.
Reduction: P-Aminocresol.
Substitution: Various substituted nitrocresols depending on the electrophile used.
Applications De Recherche Scientifique
P-Nitrocresol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: this compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of p-nitrocresol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .
Comparaison Avec Des Composés Similaires
Ortho-Nitrocresol (2-nitro-4-methylphenol): Similar structure but with the nitro group at the ortho position.
Meta-Nitrocresol (3-nitro-4-methylphenol): Similar structure but with the nitro group at the meta position.
P-Cresol (4-methylphenol): Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: P-Nitrocresol is unique due to the presence of both a hydroxyl group and a nitro group in the para position, which imparts distinct chemical reactivity and biological activity compared to its isomers and other related compounds .
Propriétés
Numéro CAS |
58882-68-1 |
|---|---|
Formule moléculaire |
C14H14N2O6 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
2-methyl-4-nitrophenol;3-methyl-4-nitrophenol |
InChI |
InChI=1S/2C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11;1-5-4-6(8(10)11)2-3-7(5)9/h2*2-4,9H,1H3 |
Clé InChI |
FVVBEMKXRUJJFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])O.CC1=C(C=CC(=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
